Ethyl (4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)carbamate is a chemical compound with the molecular formula C12H15ClN2O4S . The carbamate group in this compound is a key structural motif in many approved drugs and prodrugs . Carbamates are widely utilized in medicinal chemistry due to their chemical stability and capability to permeate cell membranes .
Molecular Structure Analysis
The molecular structure of this compound can be found in various chemical databases . The carbamate functionality in this compound is related to amide-ester hybrid features and displays very good chemical and proteolytic stabilities .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be found in chemical databases . Carbamates in general display very good chemical and proteolytic stabilities .Scientific Research Applications
Molecular Structure and Hydrogen Bonding
Research on compounds such as ethyl ({[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]amino}carbonothioyl)carbamate highlights the importance of molecular structure and hydrogen bonding in stabilizing chemical compounds. These studies provide insights into the intramolecular and intermolecular interactions that could be relevant for designing new materials or drugs with desired properties (Dolzhenko et al., 2010).
Anticancer and Antimicrobial Potential
Compounds such as ethyl (5-amino-2H-pyrido[4,3-b][1,4]oxazin-7-yl)carbamates have been explored for their potential anticancer properties. These studies shed light on the application of carbamate derivatives in developing new therapeutic agents that could inhibit the proliferation of cancer cells or improve the survival rates in animal models of diseases (Temple et al., 1983).
Molluscicidal Properties
Research into compounds like ethyl chloroformate/DMF mixture used for ring closure of thiazole carboxamide derivatives has demonstrated molluscicidal properties. These findings are significant for agricultural and environmental applications, offering a chemical strategy for controlling snail populations that are intermediate hosts for schistosomiasis (El-Bayouki & Basyouni, 1988).
Synthesis and Structural Characterization
The synthesis of new chemical entities, including cyclic carbamate derivatives, highlights the versatility of carbamates in chemical synthesis. These studies contribute to the fundamental understanding of chemical reactivity and provide pathways for synthesizing novel compounds with potential applications in various scientific fields (Kinoshita et al., 2016).
Mechanism of Action
Target of Action
Compounds with thiazolidine motifs, which this compound contains, have been found to exhibit diverse biological activities . They have been used in the design of various therapeutic and pharmaceutical agents .
Mode of Action
Thiazolidine derivatives, which this compound is a part of, are known to interact with their targets in a variety of ways, leading to a range of biological responses .
Biochemical Pathways
Thiazolidine derivatives have been found to impact a variety of biological processes, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Pharmacokinetics
Thiazolidine derivatives have been studied for their pharmacokinetic activity, with various synthetic approaches employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .
Result of Action
Thiazolidine derivatives have been associated with a range of biological responses, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities .
Action Environment
The presence of sulfur in thiazolidine derivatives is known to enhance their pharmacological properties .
Properties
IUPAC Name |
ethyl N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O4S/c1-2-19-12(16)14-9-4-5-10(13)11(8-9)15-6-3-7-20(15,17)18/h4-5,8H,2-3,6-7H2,1H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBMHBKIOFTTEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC(=C(C=C1)Cl)N2CCCS2(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.